molecular formula C8H12N2O2 B13607704 4-(1-Methyl-1h-imidazol-2-yl)butanoic acid

4-(1-Methyl-1h-imidazol-2-yl)butanoic acid

Cat. No.: B13607704
M. Wt: 168.19 g/mol
InChI Key: YGROHSZPRFGCTE-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-imidazol-2-yl)butanoic acid is an organic compound that features an imidazole ring, a common structure in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1H-imidazol-2-yl)butanoic acid typically involves the reaction of 1-methylimidazole with butanoic acid derivatives. One common method is the condensation reaction between 1-methylimidazole and 4-chlorobutanoic acid, followed by hydrolysis to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1H-imidazol-2-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

4-(1-Methyl-1H-imidazol-2-yl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-imidazol-2-yl)butanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing various biochemical pathways. This binding can inhibit or activate enzymes, leading to therapeutic effects such as reduced inflammation or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1H-imidazole-1-butyric acid
  • 2-Methylimidazole-1-butyric acid
  • 4-(2-Methyl-1H-imidazol-1-yl)butanoic acid

Uniqueness

4-(1-Methyl-1H-imidazol-2-yl)butanoic acid is unique due to its specific substitution pattern on the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

4-(1-methylimidazol-2-yl)butanoic acid

InChI

InChI=1S/C8H12N2O2/c1-10-6-5-9-7(10)3-2-4-8(11)12/h5-6H,2-4H2,1H3,(H,11,12)

InChI Key

YGROHSZPRFGCTE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CCCC(=O)O

Origin of Product

United States

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